4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
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Overview
Description
4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiproliferative and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-amino-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidine with suitable reagents to introduce the amino and methyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-d]pyrimidines .
Scientific Research Applications
Chemistry
In chemistry, 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
Biologically, this compound has shown promise in various assays for its antiproliferative and antimicrobial activities. It is being studied for its potential to inhibit the growth of cancer cells and to act against bacterial infections .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases .
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various commercial products .
Mechanism of Action
The mechanism of action of 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6-one: This compound shares a similar core structure but with a chlorine substituent, which may alter its reactivity and biological activity.
5-acetyl-4-aminopyrimidines: These compounds are precursors in the synthesis of pyrrolo[2,3-d]pyrimidines and exhibit different chemical properties due to the presence of the acetyl group.
Uniqueness
4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl and amino groups contribute to its reactivity and potential as a therapeutic agent .
Properties
CAS No. |
1785145-36-9 |
---|---|
Molecular Formula |
C9H12N4O |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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